molecular formula C28H56N2O3 B13029612 2,2'-Oxybis(n-dodecylacetamide)

2,2'-Oxybis(n-dodecylacetamide)

Cat. No.: B13029612
M. Wt: 468.8 g/mol
InChI Key: YUZRMBHSRBAJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Oxybis(n-dodecylacetamide) is a chemical compound with the molecular formula C28H56N2O3 and a molecular weight of 468.76 g/mol . It is characterized by the presence of two dodecylacetamide groups connected by an oxygen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(n-dodecylacetamide) typically involves the reaction of dodecylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction with another molecule of dodecylamine to form the final product .

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(n-dodecylacetamide) is carried out in large reactors under controlled temperature and pressure conditions. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(n-dodecylacetamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Oxybis(n-dodecylacetamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(n-dodecylacetamide) is primarily based on its surfactant properties. The compound can reduce the surface tension of liquids, allowing for better mixing and interaction of different phases. It can also form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    N-dodecylacetamide: A simpler analog with only one dodecylacetamide group.

    2,2’-Oxybis(N-methylacetamide): Similar structure but with methyl groups instead of dodecyl groups.

    2,2’-Oxybis(N-hexylacetamide): Contains hexyl groups instead of dodecyl groups.

Uniqueness

2,2’-Oxybis(n-dodecylacetamide) is unique due to its long dodecyl chains, which provide enhanced surfactant properties compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong emulsifying and solubilizing capabilities .

Properties

Molecular Formula

C28H56N2O3

Molecular Weight

468.8 g/mol

IUPAC Name

N-dodecyl-2-[2-(dodecylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C28H56N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-29-27(31)25-33-26-28(32)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

YUZRMBHSRBAJJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)COCC(=O)NCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.